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Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894

In the landscape of drug discovery, the transient receptor potential canonical 6 (TRPC6)
channel has emerged as a compelling target for therapeutic intervention in a variety of
diseases, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, and
pulmonary hypertension. The development of potent and selective TRPCG6 inhibitors is a key
focus for researchers. This guide provides a detailed comparison of two prominent TRPC6
inhibitors, DS88790512 and BI-749327, based on available preclinical data.

While a direct head-to-head comparative study is not yet available in published literature, this
guide synthesizes data from independent studies to offer an objective overview of their
respective profiles. It is important to note that the in vivo efficacy and a detailed selectivity
profile for DS88790512 against other TRPC channels have not been extensively reported in the
public domain.[1]

In Vitro Potency and Selectivity

Both DS88790512 and BI-749327 exhibit potent inhibition of the TRPC6 channel in the
nanomolar range. However, their reported selectivity profiles differ in the targets against which
they have been assessed.
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Parameter DS88790512 BI-749327

13 nM (mouse), 19 nM

TRPC6 IC50 11 nM[2] ) )
(human), 15 nM (guinea pig)[3]

>100 pM against hERG, >300 85-fold vs. TRPC3, 42-fold vs.

Selectivit
Y MM against hNaV1.5[2] TRPC7[3]

DS88790512 demonstrates high potency for TRPC6 with an IC50 of 11 nM.[2] Its selectivity
has been primarily characterized against off-target ion channels such as hERG and hNaV1.5,
which is crucial for assessing potential cardiac liability.[2]

BI-749327 shows comparable potency against TRPC6 across different species.[3] Notably, its
selectivity has been profiled against other members of the TRPC family, revealing an 85-fold
higher selectivity for TRPC6 over TRPC3 and a 42-fold selectivity over TRPC7.[3] This is
particularly relevant given the structural and functional similarities within the TRPC channel
family.

Pharmacokinetic Properties

Both compounds are reported to be orally bioavailable, a desirable characteristic for clinical
development.

Parameter DS88790512 (in mice) BI-749327 (in mice)

Orally bioavailable, specific

Oral Bioavailability 50%
percentage not stated
) 8.5-13.5 hours (3-30 mg/kg,
Half-life (t1/2) 2.9 hours (10 mg/kg, p.o.)
p.0.)[3]
Dose-proportional increase
Cmax 260 nM (10 mg/kg, p.o.)
from 3-30 mg/kg
AUC 1000 nM-h (10 mg/kg, p.o.) Not specified

DS88790512 has a reported oral bioavailability of 50% in mice, with a half-life of 2.9 hours. BI-
749327 is also orally bioavailable and exhibits a longer half-life of 8.5 to 13.5 hours in mice,
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suggesting the potential for less frequent dosing.[3]

In Vivo Efficacy

The in vivo efficacy of BI-749327 has been demonstrated in preclinical models of both cardiac
and renal disease.[4][5] Similar in vivo data for DS88790512 has not been reported in the
available literature.[1]

BI-749327 has been shown to ameliorate cardiac and renal fibrosis and dysfunction in mouse
models.[4][5] In a transverse aortic constriction (TAC) model of pressure overload-induced
cardiac hypertrophy, a daily oral dose of 30 mg/kg improved left heart function and reduced
interstitial fibrosis.[4] Furthermore, in a unilateral ureteral obstruction (UUO) model of renal
fibrosis, BI-749327 dose-dependently reduced renal fibrosis and the expression of associated
genes.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPC6 signaling pathway, a typical experimental workflow
for evaluating TRPCG6 inhibitors, and a logical flow for comparing these inhibitors.

Click to download full resolution via product page

Caption: TRPCG6 signaling cascade leading to gene expression.
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Caption: Workflow for preclinical evaluation of TRPC6 inhibitors.
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Caption: Logical flow for comparing TRPC6 inhibitors.

Experimental Protocols
Whole-Cell Patch Clamp for IC50 Determination

This protocol is a generalized procedure for determining the half-maximal inhibitory
concentration (IC50) of a compound on TRPC6 channels expressed in a heterologous system
(e.g., HEK293 cells).

¢ Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and
transiently transfected with a plasmid encoding for human or mouse TRPC6. A reporter gene
such as GFP is often co-transfected to identify successfully transfected cells.

» Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-
transfection. The extracellular solution typically contains (in mM): 140 NacCl, 5 KCI, 2 CaCl2,
1 MgCI2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains
(in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, adjusted to pH 7.2.

e Channel Activation: TRPC6 channels are activated by applying a cell-permeable
diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), to the bath
solution.
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« Inhibitor Application: After establishing a stable baseline current, the test compound (e.g.,
DS88790512 or BI-749327) is applied at increasing concentrations.

» Data Analysis: The inhibition of the OAG-activated current at each concentration is
measured. The IC50 value is calculated by fitting the concentration-response data to a Hill
equation.

NFAT Reporter Gene Assay

This assay measures the functional inhibition of the TRPC6-Calcineurin-NFAT signaling
pathway.

Cell Culture and Transfection: HEK293T cells are co-transfected with an expression vector
for TRPCG6, an NFAT-luciferase reporter plasmid, and a Renilla luciferase plasmid (for
normalization).

Compound Treatment: 24 hours post-transfection, cells are pre-incubated with various
concentrations of the test inhibitor or vehicle control.

Pathway Activation: The TRPC6 pathway is activated by adding an agonist such as
Angiotensin Il or by directly activating the channel with OAG.

Luciferase Assay: After a defined incubation period (e.g., 6 hours), cells are lysed, and
luciferase activity is measured using a dual-luciferase reporter assay system.

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The
inhibition of NFAT activity by the compound is then calculated relative to the vehicle-treated
control.

In Vivo Models of Cardiac and Renal Disease

Transverse Aortic Constriction (TAC) in Mice:
e Animal Model: Male C57BL/6J mice are typically used.

o Surgical Procedure: Mice are anesthetized, and a surgical constriction is placed around the
transverse aorta to induce pressure overload on the left ventricle.
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e Compound Administration: The test compound (e.g., BI-749327 at 30 mg/kg/day) or vehicle
is administered orally, starting at a specified time point relative to the surgery.

o Efficacy Assessment: Cardiac function is assessed at various time points using
echocardiography to measure parameters like fractional shortening and ejection fraction. At
the end of the study, hearts are harvested for histological analysis of fibrosis and
hypertrophy.

Unilateral Ureteral Obstruction (UUO) in Mice:
e Animal Model: Male C57BL/6 mice are commonly used.

o Surgical Procedure: The left ureter is surgically ligated to induce obstructive nephropathy
and subsequent renal fibrosis.

o Compound Administration: The TRPCG6 inhibitor or vehicle is administered daily.

o Efficacy Assessment: After a defined period (e.g., 7 or 14 days), the obstructed kidneys are
harvested. The extent of fibrosis is quantified through histological staining (e.g., Masson's
trichrome or Sirius red) and analysis of profibrotic gene expression (e.g., collagen I, a-SMA)
by gPCR.

Conclusion

Both DS88790512 and BI-749327 are potent inhibitors of the TRPC6 channel. BI-749327 has a
well-documented selectivity profile against other TRPC channels and has demonstrated in vivo
efficacy in models of cardiac and renal disease.[3][4] The publicly available data for
DS88790512 is currently more limited, particularly concerning its in vivo activity and selectivity
against related ion channels.[1] Further studies directly comparing these two compounds in the
same experimental systems are warranted to provide a more definitive assessment of their
relative therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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